N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam

Composite Materials Silane Coupling Agent Epoxy Resin

N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam (CAS 106996-32-1) is a bifunctional organosilane compound that integrates a hydrolytically active trimethoxysilyl group with a caprolactam-blocked isocyanate moiety (systematically named 2-oxo-N-[3-(trimethoxysilyl)propyl]azepane-1-carboxamide). This molecular architecture enables the compound to function simultaneously as a silane coupling agent for inorganic substrates and as a thermally activatable crosslinker for organic polymer matrices, particularly polyamide 6 (nylon 6), epoxy resins, and polyurethanes.

Molecular Formula C13H26N2O5Si
Molecular Weight 318.44 g/mol
CAS No. 106996-32-1
Cat. No. B025671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
CAS106996-32-1
SynonymsN-[5-(TRIMETHOXYSILYL)-2-AZA-1-OXOPENTYL]CAPROLACTAM
Molecular FormulaC13H26N2O5Si
Molecular Weight318.44 g/mol
Structural Identifiers
SMILESCO[Si](CCCNC(=O)N1CCCCCC1=O)(OC)OC
InChIInChI=1S/C13H26N2O5Si/c1-18-21(19-2,20-3)11-7-9-14-13(17)15-10-6-4-5-8-12(15)16/h4-11H2,1-3H3,(H,14,17)
InChIKeyXLOUXCBUKZRSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam (CAS 106996-32-1): A Bifunctional Silane for Polyamide-Reactive Adhesion and Hybrid Material Synthesis


N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam (CAS 106996-32-1) is a bifunctional organosilane compound that integrates a hydrolytically active trimethoxysilyl group with a caprolactam-blocked isocyanate moiety (systematically named 2-oxo-N-[3-(trimethoxysilyl)propyl]azepane-1-carboxamide) [1]. This molecular architecture enables the compound to function simultaneously as a silane coupling agent for inorganic substrates and as a thermally activatable crosslinker for organic polymer matrices, particularly polyamide 6 (nylon 6), epoxy resins, and polyurethanes [2]. The caprolactam blocking group remains stable at ambient temperature but deblocks at elevated temperatures (typically >150 °C), releasing the reactive isocyanate functionality in a controlled manner, which is a critical differentiator from conventional, unblocked isocyanate silanes [1][3].

Why Generic Silane Coupling Agents Cannot Replace N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam in Targeted Applications


Generic silane coupling agents such as 3-aminopropyltrimethoxysilane (APTMS) or 3-isocyanatopropyltrimethoxysilane (IPTMS) are widely used for surface functionalization but exhibit critical limitations in demanding composite and hybrid material applications [1]. Unblocked isocyanate silanes (e.g., IPTMS) react immediately and uncontrollably with ambient moisture, leading to premature hydrolysis, poor shelf stability, and inability to achieve a dual-cure mechanism [1]. Simple amino silanes (e.g., APTMS) lack the thermally activatable crosslinking functionality required for creating covalent bonds with polymer matrices such as polyamide 6 or epoxy resins during high-temperature processing [1][2]. In contrast, the caprolactam-blocked isocyanate functionality of N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam provides latent reactivity: it remains stable during formulation and application, then deblocks at processing temperatures (>150 °C) to generate a highly reactive isocyanate group that forms urethane or urea linkages with the polymer matrix [1][3]. This controlled reactivity profile directly translates into measurably higher composite mechanical strength, as demonstrated by direct comparative testing [1].

Quantitative Differentiation Evidence for N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam: Head-to-Head Mechanical and Functional Performance


36% Higher Tensile Strength in Epoxy-Silica Composites Using Caprolactam-Blocked Isocyanate Silane vs. Unblocked Isocyanate Silane Under Dual-Cure Conditions

In a direct comparative experiment, an epoxy-silica composite formulated with the caprolactam-blocked isocyanate silane (the compound obtained via Example I of the patent, which corresponds to caprolactam-blocked γ-isocyanatopropyl trimethoxysilane, i.e., N-[5-(trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam) and cured under a dual-cure protocol (100 °C for 1 hour followed by 180 °C for 30 minutes) achieved a tensile strength of 75 MPa [1]. In contrast, the same formulation lacking the high-temperature deblocking step (Comparative Experiment B, cured at 100 °C only) yielded only 55 MPa [1]. This represents a 36% increase in tensile strength attributable to the thermally activated deblocking of the caprolactam group, which enables secondary crosslinking via the liberated isocyanate functionality [1].

Composite Materials Silane Coupling Agent Epoxy Resin

Controlled Deblocking Temperature Profile of ε-Caprolactam-Blocked Isocyanates vs. Phenol- or MEKO-Blocked Isocyanates Enables Higher Processing Flexibility

The ε-caprolactam blocking group requires a deblocking temperature typically in the range of 150–180 °C [1], which is significantly higher than methyl ethyl ketoxime (MEKO)-blocked isocyanates (typically 120–140 °C) but lower than phenol-blocked isocyanates (typically 180–200 °C) [1]. This intermediate deblocking temperature allows ε-caprolactam-blocked isocyanate silanes to be formulated into systems that require thermal stability during melt compounding or solvent evaporation, yet still efficiently unblock during the final cure stage without requiring extreme temperatures that could degrade heat-sensitive substrates or co-formulants [1][2].

Blocked Isocyanate Thermal Deblocking Coating Formulation

Selective Trivalent Metal-Ion Binding Capability via Caprolactam-Urea Ligand Geometry Differentiates This Silane from Simple Amino-Functionalized Silanes

Mesoporous silica functionalized with N-[5-(trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam demonstrated distinct binding mechanisms for trivalent metal cations depending on ionic radius, as probed by solid-state NMR spectroscopy [1]. Aluminum(III) sorbed to both the silica surface and the caprolactam-urea ligand with different coordination environments, while scandium(III) sorbed to both the silica and ligand with the same coordination number [1]. Simple amine-functionalized silanes (e.g., APTMS) lack this differential binding capability because they provide only a primary amine coordination site without the additional carbonyl oxygen donor of the urea moiety, resulting in less tunable metal-ion selectivity [1].

Metal Sorption Functionalized Silica Solid-State NMR

Enhanced Hydrolysis Resistance of Caprolactam-Blocked Isocyanate Silane vs. Unblocked Isocyanate Silane (IPTMS) Extends Pot Life in Aqueous Formulation Environments

The patent literature explicitly states that mineral and glass substrates treated with the caprolactam-blocked isocyanate silane compound are 'less susceptible to hydrolysis' and 'retain their properties in a moist or aqueous environment for a longer period of time' compared to substrates treated with unblocked isocyanate silanes such as isocyanatopropyl trimethoxysilane (IPTMS) [1]. While quantitative hydrolysis half-life data under standardized conditions is not provided in the patent, the qualitative advantage is directly attributed to the blocking of the isocyanate group by caprolactam, which prevents premature reaction with water [1]. This is in contrast to IPTMS, which is acknowledged in the patent as having 'limited attainable strength' precisely because of its susceptibility to premature hydrolysis during formulation [1].

Silane Coupling Agent Hydrolysis Stability Aqueous Formulation

Moisture-Repelling Surface Treatment Capability Unique to Perhydroazepinyl-Substituted Silane Compounds vs. Alkyl Silanes

The parent patent class (US5116973A) teaches that silane compounds bearing the 2-oxo-1-perhydroazepinyl (caprolactam-derived) group, including 3-(2-oxo-1-perhydroazepinyl)propyltrimethoxyl silane (i.e., N-[5-(trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam), impart a 'semipermanent moisture-repelling (anti-clouding) characteristic' to treated surfaces [1]. This functional property is not shared by conventional alkyl silanes such as octadecyltrimethoxysilane, which provide hydrophobic character but do not integrate the specific perhydroazepinyl moiety that contributes to anti-clouding performance [1]. The patent notes that alkyl silanes like CH₃(CH₂)₁₇Si(OCH₃)₃ are effective for imparting hydrophobicity to inorganic materials but emphasizes that the perhydroazepinyl-substituted silanes of the present invention specifically address anti-clouding on transparent substrates [1].

Surface Treatment Anti-Clouding Moisture Repellency

High-Value Application Scenarios for N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam Driven by Quantitative Evidence


Dual-Cure Epoxy-Silica High-Strength Composites for Dental Restorative Materials

The 36% higher tensile strength (75 MPa vs. 55 MPa) achieved via the dual-cure mechanism of the caprolactam-blocked isocyanate silane directly supports its use in dental composite formulations where high mechanical strength is critical [1]. The WO2004046156 patent explicitly identifies dental applications as a target use case, where the coupling agent binds SiO₂ filler to the epoxy resin matrix and the thermally activated deblocking at 180 °C creates additional crosslinks that enhance composite durability [1]. This addresses the known limitation of traditional isocyanatopropyl trimethoxysilane, which yields insufficient composite strength for high-demand dental restorations [1].

Polyamide 6 (Nylon 6) Composite Interphase Engineering via Covalent Grafting During Melt Processing

The caprolactam moiety of this silane provides natural compatibility with polyamide 6 (nylon 6), and the trimethoxysilyl group enables covalent bonding to glass fibers, silica fillers, or mineral substrates [1]. During melt compounding at temperatures above 150 °C, the caprolactam blocking group deblocks, releasing isocyanate that reacts with terminal amino groups of PA6 to form urea linkages, creating a high-strength covalent interface [1]. This mechanism is supported by the proven deblocking temperature range of 150–180 °C for ε-caprolactam-blocked isocyanates , which aligns with typical PA6 processing temperatures. In contrast, unblocked isocyanate silanes would react prematurely with ambient moisture during storage or pre-compounding, rendering them ineffective [1].

Functionalized Mesoporous Silica Sorbents for Selective Trivalent Metal-Ion Separations in Aqueous Media

The demonstrated ability of N-[5-(trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam-functionalized mesoporous silica to discriminate between trivalent metal cations (Al³⁺ vs. Sc³⁺) via distinct binding mechanisms makes it a candidate material for selective metal-ion separations in environmental remediation or nuclear fuel cycle applications [1]. The caprolactam-urea ligand provides a bidentate or tridentate coordination pocket with both carbonyl oxygen and amide nitrogen donors, offering sorption selectivity not achievable with simple amine-functionalized silicas [1]. This differential binding capability was experimentally validated using solid-state ²⁹Si and ¹³C NMR spectroscopy before and after metal contact [1].

Glass Fiber Sizing Formulations for Moisture-Resistant Reinforced Polyamide Composites

The patent-established hydrolysis resistance advantage of the caprolactam-blocked isocyanate silane over unblocked isocyanate silanes supports its use in glass fiber sizing formulations intended for aqueous application environments [1]. Glass fibers treated with this silane retain their coupling functionality for longer periods in moist or aqueous conditions, enabling more robust manufacturing processes for glass-fiber-reinforced polyamide composites used in automotive under-the-hood applications where both mechanical strength and moisture resistance are required [1]. This addresses the industrial challenge of premature silane hydrolysis during fiber sizing, which degrades composite interfacial adhesion [1].

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